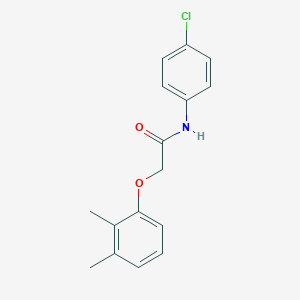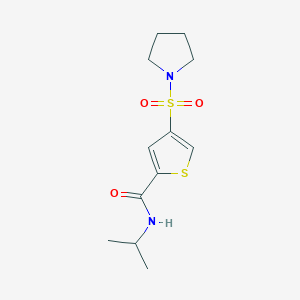
N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide often involves multi-step chemical reactions that include the acylation of aromatic compounds with chloroacetamide derivatives. For instance, the synthesis of related compounds involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with diamines in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, to yield the desired acetamide derivatives after recrystallization (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those structurally related to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, is characterized by specific conformational arrangements. These compounds often exhibit intramolecular N-H...O hydrogen bonding, contributing to their stability and affecting their reactivity (Gowda et al., 2007). The orientation of substituent groups on the aromatic rings can significantly impact the overall molecular conformation and, consequently, the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, influenced by their molecular structure and the presence of functional groups. These reactions can include nucleophilic substitution, hydrolysis, and others, depending on the specific conditions and reactants used. The chemical properties of these compounds are also determined by their molecular structure, including reactivity patterns and the potential for forming intermolecular interactions.
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of chloro and methoxy groups can affect the compound's polarity and, therefore, its solubility in various solvents. X-ray powder diffraction has been used to characterize new derivatives, providing insights into their crystalline structures and potential applications as pesticides (Olszewska et al., 2009; Olszewska et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of acetamide derivatives are closely related to their molecular structure. The electron-withdrawing or donating nature of substituents on the aromatic ring can influence the acidity of the amide hydrogen and the compound's overall reactivity. Detailed spectroscopic and computational analyses have been conducted to understand these properties further, offering insights into the steric and electronic effects of different substituents on the amide functionality (Arjunan et al., 2012).
Aplicaciones Científicas De Investigación
Potential Pesticides
N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives have been characterized by X-ray powder diffraction as potential pesticides. New diffraction data including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, are reported for these compounds (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009); (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Herbicide Selectivity
Chloroacetamide derivatives, including those similar in structure to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops. The selectivity and mode of action of these compounds in agricultural applications have been explored, highlighting their significance in crop management and protection (H. Weisshaar & P. Böger, 1989).
α-Glucosidase Inhibitory Potential
A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising α-glucosidase inhibitory potential, suggesting their potential use in managing diabetes through the inhibition of carbohydrate metabolism enzymes. This research highlights the therapeutic potential of such compounds in the treatment of diabetes (M. Iftikhar et al., 2019).
Environmental Monitoring
2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in environmental water samples. This application is crucial for environmental monitoring and assessing the impact of carbonyl compounds, including aldehydes and ketones, in water sources (S. Houdier et al., 2000).
Analgesic Potential
The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid, has been characterized for its crystal structure, showing potential analgesic properties due to its interaction with vanilloid receptors. This research provides insights into the structural basis of its analgesic activity and suggests potential applications in pain management (N. Park et al., 1995).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZZERRSIFUQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)
![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)